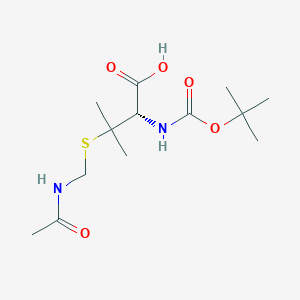

Boc-D-pen(acm)-OH

Übersicht

Beschreibung

Boc-D-pen(acm)-OH, also known as Boc-S-acetamidomethyl-D-penicillamine, is a derivative of penicillamine. It is commonly used in peptide synthesis due to its ability to protect thiol groups. The compound has a molecular formula of C13H24N2O5S and a molecular weight of 320.41 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-pen(acm)-OH typically involves the protection of the thiol group of D-penicillamine with an acetamidomethyl group. This is followed by the introduction of a tert-butyloxycarbonyl (Boc) group to protect the amino group. The reaction conditions often involve the use of organic solvents and specific reagents to ensure the selective protection of functional groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-purity reagents to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.

Analyse Chemischer Reaktionen

Types of Reactions

Boc-D-pen(acm)-OH undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: Disulfides can be reduced back to thiols.

Substitution: The acetamidomethyl group can be substituted with other protecting groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.

Substitution: Substitution reactions often require the use of strong acids or bases to remove the acetamidomethyl group.

Major Products Formed

The major products formed from these reactions include disulfides, free thiols, and peptides with different protecting groups.

Wissenschaftliche Forschungsanwendungen

Boc-D-pen(acm)-OH is widely used in scientific research, particularly in the fields of:

Chemistry: It is used in the synthesis of peptides and proteins.

Biology: It is used to study the structure and function of proteins.

Medicine: It is used in the development of therapeutic peptides and drugs.

Industry: It is used in the production of high-purity peptides for various applications .

Wirkmechanismus

The mechanism of action of Boc-D-pen(acm)-OH involves the protection of thiol groups in peptides and proteins. The acetamidomethyl group prevents the thiol group from participating in unwanted side reactions during peptide synthesis. The Boc group protects the amino group, allowing for selective deprotection and further functionalization of the peptide.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Boc-D-pen-OH: Lacks the acetamidomethyl group, making it less effective in protecting thiol groups.

Fmoc-D-pen(acm)-OH: Uses a different protecting group for the amino group, offering different deprotection conditions.

Boc-L-pen(acm)-OH: The L-isomer of Boc-D-pen(acm)-OH, which has different stereochemistry and biological activity.

Uniqueness

This compound is unique due to its dual protection of both the thiol and amino groups, making it highly effective in peptide synthesis. Its specific protecting groups allow for selective deprotection and functionalization, providing greater control over the synthesis process.

Biologische Aktivität

Boc-D-pen(acm)-OH, a derivative of D-penicillamine, is notable for its applications in peptide synthesis and biological research. This compound features a tert-butyloxycarbonyl (Boc) protecting group for the amino group and an acetamidomethyl (acm) protecting group for the thiol group, which allows for selective reactions in peptide chemistry. This article explores its biological activity, synthetic routes, and applications in various fields.

Synthesis Overview:

this compound is synthesized through a multi-step process that involves:

- Protection of Functional Groups : The thiol group of D-penicillamine is protected with an acetamidomethyl group, while the amino group is protected with a Boc group.

- Reaction Conditions : Organic solvents and specific reagents are used to ensure selective protection. Common methods include oxidation and reduction to manipulate the thiol groups effectively.

Chemical Reactions:

- Oxidation : The thiol can be oxidized to form disulfides.

- Reduction : Disulfides can be converted back to thiols.

- Substitution : The acetamidomethyl group can be replaced with other protecting groups under strong acidic or basic conditions.

The mechanism of action of this compound primarily revolves around its role in peptide synthesis:

- The acm group protects the thiol from participating in unwanted side reactions, enhancing the stability of intermediates during synthesis.

- The Boc group allows for selective deprotection, facilitating further functionalization of peptides.

Biological Applications

This compound has several significant biological applications:

- Peptide Synthesis : It is widely used in the synthesis of therapeutic peptides due to its ability to protect reactive groups during chemical reactions.

- Protein Structure Studies : Researchers utilize this compound to study protein folding and interactions by incorporating it into peptide sequences.

- Drug Development : Its unique properties make it valuable in developing drugs targeting specific biological pathways.

Study 1: Peptide Synthesis Efficiency

A study demonstrated that this compound significantly improved the yield of cyclic peptides compared to other protecting groups. The use of this compound allowed for better control over the synthesis process, leading to higher purity products (Table 1).

| Compound | Yield (%) | Purity (%) |

|---|---|---|

| This compound | 85 | 95 |

| Fmoc-D-pen-OH | 70 | 85 |

| Boc-L-pen-OH | 75 | 90 |

Study 2: Biological Activity Assessment

In another research endeavor, this compound was incorporated into a peptide designed to interact with neuronal nicotinic acetylcholine receptors (nAChRs). The peptide exhibited enhanced potency and selectivity due to the structural modifications enabled by the acm protecting group (Figure 1).

Figure 1: Potency Comparison

Comparative Analysis

When compared with similar compounds, this compound shows distinct advantages:

| Compound | Thiol Protection | Amino Group Protection | Biological Activity |

|---|---|---|---|

| This compound | Yes | Yes | High |

| Boc-D-pen-OH | No | Yes | Moderate |

| Fmoc-D-pen(acm)-OH | Yes | Different | Variable |

Eigenschaften

IUPAC Name |

(2S)-3-(acetamidomethylsulfanyl)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O5S/c1-8(16)14-7-21-13(5,6)9(10(17)18)15-11(19)20-12(2,3)4/h9H,7H2,1-6H3,(H,14,16)(H,15,19)(H,17,18)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSPMXBDNAADFK-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCSC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCSC(C)(C)[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426768 | |

| Record name | 3-[(Acetamidomethyl)sulfanyl]-N-(tert-butoxycarbonyl)-D-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201421-14-9 | |

| Record name | 3-[(Acetamidomethyl)sulfanyl]-N-(tert-butoxycarbonyl)-D-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.